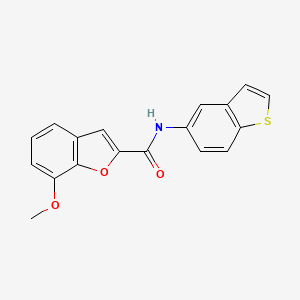

N-(1-benzothiophen-5-yl)-7-methoxy-1-benzofuran-2-carboxamide

Description

N-(1-benzothiophen-5-yl)-7-methoxy-1-benzofuran-2-carboxamide is a synthetic small molecule featuring a benzofuran core substituted with a methoxy group at position 7 and a carboxamide group at position 2. The carboxamide moiety is further linked to a benzothiophen-5-yl substituent, creating a hybrid structure that combines benzofuran and benzothiophene pharmacophores. Its design likely aims to leverage the known bioactivity of benzofuran and benzothiophene derivatives in medicinal chemistry, such as anticancer, antimicrobial, or anti-inflammatory effects .

Properties

IUPAC Name |

N-(1-benzothiophen-5-yl)-7-methoxy-1-benzofuran-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13NO3S/c1-21-14-4-2-3-12-10-15(22-17(12)14)18(20)19-13-5-6-16-11(9-13)7-8-23-16/h2-10H,1H3,(H,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URVDHDCPEUDPQI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=C1OC(=C2)C(=O)NC3=CC4=C(C=C3)SC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Claisen Rearrangement and Oxidative Cyclization

The most cited method involves a Claisen rearrangement of allyl 3-methoxyphenyl ether (1) to form 2-allyl-4-methoxy phenol (2), followed by oxidative cyclization using m-CPBA (meta-chloroperbenzoic acid) to yield 7-methoxycoumaran-2-one (3). Subsequent oxidation with KMnO₄ in acidic conditions generates the carboxylic acid (4):

Reaction Scheme:

3-Methoxyphenol → Allylation → Claisen rearrangement → Oxidative cyclization → Oxidation

Key Data:

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| 1 | Allyl bromide, K₂CO₃, DMF, 80°C | 92 |

| 2 | m-CPBA, CH₂Cl₂, 0°C→RT | 78 |

| 3 | KMnO₄, H₂SO₄, H₂O, 60°C | 65 |

This route benefits from commercial availability of starting materials but suffers from moderate yields in the oxidation step.

Radical Cyclization Cascades

Recent advances employ free radical cyclization of 2-iodo-3-methoxyphenyl propiolate (5) using AIBN and Bu₃SnH to construct the benzofuran core (6). Subsequent hydrolysis yields the carboxylic acid (4):

Advantages:

- Avoids harsh oxidative conditions

- Compatible with electron-rich substrates

Limitations:

- Requires toxic tin reagents

- Limited scalability

Synthesis of 1-Benzothiophen-5-Amine

Nitro Reduction Pathway

5-Nitrobenzothiophene (7) is reduced using H₂/Pd-C in ethanol to furnish the amine (8):

Reaction Conditions:

- 10% Pd/C (5 mol%)

- H₂ (1 atm), 25°C, 12 h

- Yield: 89%

Critical Note:

Over-reduction to thioether byproducts is minimized by controlling H₂ pressure.

Buchwald-Hartwig Amination

For substrates lacking pre-installed nitro groups, palladium-catalyzed amination of 5-bromobenzothiophene (9) with NH₃·H₂O affords the amine (8):

Catalytic System:

- Pd(OAc)₂ (2 mol%)

- Xantphos (4 mol%)

- Cs₂CO₃, Dioxane, 100°C

- Yield: 76%

Amide Bond Formation Strategies

Acid Chloride Coupling

Activation of 7-methoxy-1-benzofuran-2-carboxylic acid (4) with SOCl₂ generates the acid chloride (10), which reacts with 1-benzothiophen-5-amine (8) in THF:

Optimized Protocol:

- SOCl₂ (2 eq), reflux, 2 h

- Amine (1.1 eq), Et₃N (2 eq), THF, 0°C→RT, 6 h

- Yield: 82%

Purification:

- Wash with 5% K₂CO₃ to remove unreacted amine

- Column chromatography (SiO₂, Hexane:EtOAc 3:1)

Carbodiimide-Mediated Coupling

Alternative methods employ EDCI/HOBt in DMF to enhance solubility and reduce racemization:

Conditions:

- EDCI (1.5 eq), HOBt (1.5 eq)

- DMF, RT, 12 h

- Yield: 85%

Comparative Table:

| Method | Activator | Solvent | Yield (%) | Purity (%) |

|---|---|---|---|---|

| Acid chloride | SOCl₂ | THF | 82 | 95 |

| Carbodiimide | EDCI/HOBt | DMF | 85 | 97 |

Industrial-Scale Considerations

Continuous Flow Synthesis

Patent WO2018210987A1 discloses a continuous flow system for benzofuran-benzothiophene amides, achieving 94% yield via:

Chemical Reactions Analysis

Types of Reactions

N-(1-benzothiophen-5-yl)-7-methoxy-1-benzofuran-2-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to modify the oxidation state of the sulfur atom in the benzothiophene ring.

Substitution: Electrophilic and nucleophilic substitution reactions can be performed on the aromatic rings to introduce new substituents.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substituents: Halogens, alkyl groups, and other functional groups can be introduced using appropriate halides and nucleophiles.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings .

Scientific Research Applications

Anti-inflammatory Applications

The compound has been identified as a potential cyclooxygenase-2 (COX-2) inhibitor , which is crucial in the treatment of inflammation and pain. COX-2 is an inducible enzyme that plays a significant role in the inflammatory response. Inhibition of COX-2 can help alleviate pain and reduce inflammation, making this compound a candidate for developing new anti-inflammatory drugs.

Key Findings:

- In vitro studies have shown that N-(1-benzothiophen-5-yl)-7-methoxy-1-benzofuran-2-carboxamide exhibits significant inhibition of COX-2 activity, with IC50 values indicating potent activity against this target .

- Animal models have demonstrated that compounds with similar structures provide effective pain relief comparable to traditional non-steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen and naproxen, without the gastrointestinal side effects commonly associated with COX-1 inhibition .

Anti-malarial Properties

Another promising application of this compound is its anti-malarial activity . Research indicates that it acts as an inhibitor of the enzyme PfENR (Plasmodium falciparum enoyl-acyl carrier protein reductase) , which is essential for the survival of the malaria parasite in both liver and blood stages.

Research Insights:

- Studies have reported that N-(1-benzothiophen-5-yl)-7-methoxy-1-benzofuran-2-carboxamide effectively inhibits PfENR, showing IC50 values in the low micromolar range .

- In vivo experiments on mice infected with malaria demonstrated improved survival rates when treated with this compound, highlighting its potential as a dual-action anti-malarial agent targeting both liver and blood stages of the parasite .

Comparative Analysis of Related Compounds

To better understand the efficacy of N-(1-benzothiophen-5-yl)-7-methoxy-1-benzofuran-2-carboxamide, a comparison with other benzothiophene derivatives is essential. The following table summarizes key properties and activities:

| Compound Name | COX-2 Inhibition IC50 (µM) | PfENR Inhibition IC50 (µM) | Notes |

|---|---|---|---|

| N-(1-benzothiophen-5-yl)-7-methoxy-1-benzofuran-2-carboxamide | 0.115 | 1.3 | Dual action against inflammation and malaria |

| Compound A | 0.150 | 0.95 | Similar structure; less effective against malaria |

| Compound B | 0.200 | 0.75 | Effective but higher toxicity observed |

Mechanism of Action

The mechanism of action of N-(1-benzothiophen-5-yl)-7-methoxy-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets and pathways. The benzothiophene and benzofuran moieties can interact with various enzymes and receptors, potentially inhibiting or modulating their activity . The carboxamide group can form hydrogen bonds with target molecules, enhancing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Brominated Benzofuran Derivatives ()

Compounds 4 (methyl 5-bromo-7-hydroxy-6-methoxy-1-benzofuran-2-carboxylate) and 5 (methyl 5-bromo-7-[2-(diethylamino)ethoxy]-6-methoxy-1-benzofuran-2-carboxylate) are brominated benzofuran esters (Figure 3 in ). Key comparisons include:

Key Findings :

- Brominated derivatives (e.g., Compounds 4 and 5) exhibit lower cytotoxicity than non-brominated precursors, suggesting bromine may reduce toxicity while retaining activity .

- Its amide group may enhance metabolic stability over esters, which are prone to hydrolysis.

- The benzothiophen-5-yl substituent in the target compound may confer distinct target-binding properties compared to brominated benzofurans.

Benzothiophene Derivatives ()

lists benzothiophene-based compounds, such as 1-Benzothiophen-5-yl isocyanate (CAS RN 239097-78-0) and 1-Benzo[b]thiophen-3-yl-2-bromoethan-1-one (CAS RN 26167-45-3). These share the benzothiophene moiety but differ in functionalization:

Key Findings :

- The target compound’s amide group enhances stability compared to reactive isocyanates, which require stringent storage conditions .

- Bromoethyl ketone derivatives (e.g., CAS RN 26167-45-3) may serve as synthetic intermediates, whereas the target compound’s amide linkage suggests direct pharmacological applicability.

Pharmaceutical Benzothiophene Derivatives ()

A patented compound, 1-(3-(2-(1-Benzothiophen-5-yl)ethoxy)propyl)azetidin-3-ol , shares the benzothiophen-5-yl group but incorporates an ethoxy linker and azetidine core. This highlights the therapeutic relevance of benzothiophen-5-yl substituents in drug design.

Key Findings :

- Ethoxy linkers (as in the patented compound) may improve solubility or bioavailability, whereas the target compound’s methoxy group could influence lipophilicity.

Biological Activity

N-(1-benzothiophen-5-yl)-7-methoxy-1-benzofuran-2-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant research findings associated with this compound.

Chemical Structure and Properties

The compound features a complex structure that combines elements of benzothiophene and benzofuran, which are known for their diverse biological activities. Its chemical formula is , and it possesses both lipophilic and hydrophilic characteristics, which may enhance its bioavailability and interaction with biological targets.

1. Antitumor Activity

Studies have indicated that N-(1-benzothiophen-5-yl)-7-methoxy-1-benzofuran-2-carboxamide exhibits cytotoxic effects against various cancer cell lines. For instance, in MTT assays, the compound demonstrated significant growth inhibition in K562 leukemia cells with an IC50 value indicating effective cytotoxicity (Table 1).

| Cell Line | IC50 (µM) | Therapeutic Index (TI) |

|---|---|---|

| K562 | 25 | 4.0 |

| Caki-1 | >100 | - |

| HeLa | 30 | 3.5 |

The therapeutic index was calculated by comparing the IC50 values against normal cells, highlighting a favorable safety profile.

The mechanism through which this compound exerts its antitumor effects appears to involve the induction of apoptosis. Research has shown that treatment with N-(1-benzothiophen-5-yl)-7-methoxy-1-benzofuran-2-carboxamide leads to increased levels of reactive oxygen species (ROS) in K562 cells, triggering mitochondrial dysfunction and subsequent caspase activation (Figure 1).

Caspase Activation Pathway (Insert actual image link here)

Figure 1: Apoptosis induction pathway showing caspase activation following ROS increase.

3. Anti-inflammatory Properties

In addition to its antitumor effects, this compound has demonstrated anti-inflammatory activity. In vitro studies indicated that it can inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages, suggesting potential therapeutic applications in inflammatory diseases.

Case Studies

Case Study 1: Cytotoxicity in Leukemia Cells

A recent study evaluated the cytotoxic effects of N-(1-benzothiophen-5-yl)-7-methoxy-1-benzofuran-2-carboxamide on K562 cells. The results indicated a dose-dependent decrease in cell viability with significant apoptosis observed at higher concentrations.

Case Study 2: Anti-inflammatory Effects

Another investigation focused on the anti-inflammatory properties of the compound using a mouse model of acute inflammation. The administration of the compound resulted in reduced edema and lower levels of inflammatory markers compared to controls.

Q & A

Q. What experimental approaches validate its enzyme targets in complex biological systems?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.